3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one
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Overview
Description
The chemical compound of interest, due to its complex structure involving bromophenyl, fluorophenyl groups, and a pyrazinone core, is a candidate for diverse chemical studies. This compound's synthesis and characterization have attracted attention for its potential applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, with thiophenechalcone derivatives and hydrazine hydrate being common starting materials. These processes are characterized by the employment of FT-IR, 1H, and 13C NMR for characterization. X-ray diffraction techniques are also utilized for crystal structure determination, indicating a complex synthesis pathway that requires precise conditions for successful compound formation (Sathish et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic methods and theoretical calculations, including density functional theory (DFT). The geometrical parameters obtained from X-ray crystallography provide insights into the compound's crystal structure, demonstrating significant molecular interactions and stability provided by the unique arrangement of bromophenyl and fluorophenyl groups (Mary et al., 2015).
Chemical Reactions and Properties
These compounds engage in a variety of chemical reactions, including condensation and cyclization, leading to a range of derivatives with potential biological activities. The reactions are influenced by the presence of the bromophenyl and fluorophenyl groups, which can affect the electronic properties and reactivity of the compound (Ibrahim et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. The presence of specific functional groups influences these properties, affecting the compound's application potential in various fields.
Chemical Properties Analysis
The electronic and optical properties, such as absorption wavelengths, excitation energy, and dipole moment, are crucial for understanding the chemical behavior of the compound. These properties are determined through computational methods and spectroscopic techniques, providing insights into the compound's potential as a functional material in optoelectronic devices and as a candidate for further pharmacological exploration (Sathish et al., 2018).
properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN2O2S/c19-13-3-1-12(2-4-13)16(23)11-25-17-18(24)22(10-9-21-17)15-7-5-14(20)6-8-15/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISBORXQFSJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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